molecular formula C11H17ClN2O B3088285 N-(4-Amino-2-methylphenyl)butanamide hydrochloride CAS No. 1184988-39-3

N-(4-Amino-2-methylphenyl)butanamide hydrochloride

Cat. No. B3088285
CAS RN: 1184988-39-3
M. Wt: 228.72
InChI Key: VLJQWFGEWVHOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Amino-2-methylphenyl)butanamide hydrochloride” is a chemical compound with the CAS Number: 1184988-39-3 . It has a molecular weight of 228.72 . The compound is stored at room temperature and is available in solid form .


Physical And Chemical Properties Analysis

“N-(4-Amino-2-methylphenyl)butanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 228.72 .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis of Novel Compounds

    Research has been conducted on the synthesis of new compounds from N-(2,2-Dichloro-1-cyanoethenyl)amides, leading to the discovery of previously unknown 5-amino-1,3-oxazole-4-carbonitriles and other significant compounds (Shablykin et al., 2021). These findings are crucial for the development of new materials and chemicals with potential applications in various industries.

  • Antibacterial Activity

    The synthesis and evaluation of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide have been explored for their antibacterial activity, highlighting the role of such compounds in combating microbial resistance (Tumosienė et al., 2012).

Biomedical Research

  • Enzyme Inhibition

    A study on the synthesis, molecular docking, and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown significant inhibitory potential against tyrosinase and melanin, suggesting applications in depigmentation and treatment of pigmentation disorders (Raza et al., 2019).

  • Dipeptidyl Peptidase IV Inhibitors

    Novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been investigated as potent and selective inhibitors for dipeptidyl peptidase IV, which are crucial in the development of treatments for diabetes (Nitta et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “N-(4-Amino-2-methylphenyl)butanamide hydrochloride” can be found at the provided link . It’s important to handle the compound with appropriate safety measures to avoid any hazards.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2;/h5-7H,3-4,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJQWFGEWVHOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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